Amopyroquine

Description

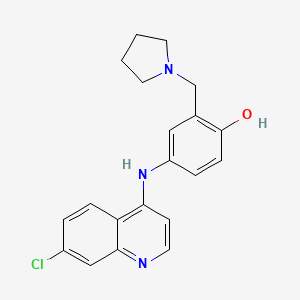

Structure

3D Structure

Properties

IUPAC Name |

4-[(7-chloroquinolin-4-yl)amino]-2-(pyrrolidin-1-ylmethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClN3O/c21-15-3-5-17-18(7-8-22-19(17)12-15)23-16-4-6-20(25)14(11-16)13-24-9-1-2-10-24/h3-8,11-12,25H,1-2,9-10,13H2,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNWCUCSDUMVJKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=C(C=CC(=C2)NC3=C4C=CC(=CC4=NC=C3)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10350-81-9 (di-hydrochloride) | |

| Record name | Amopyroquine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000550812 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50203544 | |

| Record name | Amopyroquine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50203544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

550-81-2 | |

| Record name | Amopyroquine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=550-81-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amopyroquine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000550812 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amopyroquine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50203544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMOPYROQUINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SV6L22Y9QF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties of Amopyroquine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amopyroquine, a 4-aminoquinoline derivative, is a potent antimalarial agent structurally related to chloroquine and amodiaquine. This comprehensive technical guide provides an in-depth exploration of the fundamental chemical properties of Amopyroquine, designed to support researchers, scientists, and drug development professionals. The guide delves into its physicochemical characteristics, synthesis, mechanism of action, and analytical methodologies, offering a holistic understanding of this important compound. By synthesizing technical data with practical insights, this document aims to serve as a valuable resource for the ongoing research and development of antimalarial therapeutics.

Introduction: The Significance of Amopyroquine in Antimalarial Research

Amopyroquine (CAS 550-81-2) belongs to the 4-aminoquinoline class of compounds, a cornerstone in the history of malaria chemotherapy.[1] It shares a structural scaffold with the well-known antimalarial drugs chloroquine and amodiaquine.[1] The emergence and spread of drug-resistant strains of Plasmodium falciparum, the deadliest species of malaria parasite, have necessitated the exploration of new and effective therapeutic agents. Amopyroquine has demonstrated significant activity against chloroquine-resistant parasite strains, positioning it as a valuable compound in the fight against malaria.[2] Its mode of action is believed to involve the inhibition of hemozoin biocrystallization in the parasite's food vacuole, leading to the accumulation of toxic free heme.[3] This guide provides a detailed examination of the core chemical attributes of Amopyroquine, crucial for its application in drug discovery and development.

Physicochemical Properties of Amopyroquine

A thorough understanding of the physicochemical properties of a drug candidate is paramount for formulation development, pharmacokinetic profiling, and toxicological assessment. Amopyroquine is typically a slightly yellow powder.[3] Key physicochemical data for Amopyroquine are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | 4-[(7-Chloroquinolin-4-yl)amino]-2-(pyrrolidin-1-ylmethyl)phenol | [4] |

| Synonyms | Amopyroquin, PAM-780, 4-[(7-Chloro-4-quinolyl)amino]-α-1-pyrrolidinyl-o-cresol | [1][4] |

| CAS Number | 550-81-2 | [5] |

| Molecular Formula | C₂₀H₂₀ClN₃O | [3] |

| Molecular Weight | 353.85 g/mol | [3] |

| Appearance | Slightly Yellow Powder | [3] |

| Melting Point | 196-198 °C (decomposes) | [6] |

| Boiling Point | 498.1 °C at 760 mmHg | [6] |

| Density | 1.351 g/cm³ | [6] |

| Solubility | Soluble in DMSO. Moderate solubility in water.[1][7] | [1][7] |

| pKa | Not experimentally determined in reviewed literature. As a 4-aminoquinoline derivative with multiple basic nitrogen atoms, it is expected to have multiple pKa values. Computational predictions and experimental determination via potentiometric or spectrophotometric titration would be necessary for precise values. | |

| Stability | Stable under ambient temperature for short periods. For long-term storage, it is recommended to keep it dry, dark, and at -20°C.[7] It is susceptible to hydrolysis in acidic, alkaline, and neutral solutions, especially in the presence of light.[8] | [7][8] |

Synthesis of Amopyroquine: A Strategic Approach

The synthesis can be logically divided into two main stages:

Stage 1: Synthesis of the Mannich Base Intermediate: 4-Amino-2-(pyrrolidin-1-ylmethyl)phenol

The key reaction in this stage is the Mannich reaction, a three-component condensation of an active hydrogen-containing compound (4-aminophenol), a non-enolizable aldehyde (formaldehyde), and a secondary amine (pyrrolidine).[12][13][14]

Stage 2: Condensation with 4,7-Dichloroquinoline

The final step involves the nucleophilic aromatic substitution of the chlorine atom at the 4-position of 4,7-dichloroquinoline with the amino group of the synthesized Mannich base.[2][11]

Below is a proposed experimental workflow for the synthesis of Amopyroquine.

Experimental Protocol: Synthesis of Amopyroquine

Part A: Synthesis of 4-Amino-2-(pyrrolidin-1-ylmethyl)phenol (Mannich Base Intermediate)

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-aminophenol in a suitable protic solvent such as ethanol.

-

Addition of Reagents: To this solution, add an equimolar amount of pyrrolidine. Subsequently, add a slight excess of aqueous formaldehyde solution dropwise while stirring.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solution under reduced pressure and purify the residue using column chromatography on silica gel to obtain the pure Mannich base.

Part B: Synthesis of Amopyroquine

-

Reaction Setup: In a sealed reaction vessel, combine the synthesized 4-amino-2-(pyrrolidin-1-ylmethyl)phenol with an equimolar amount of 4,7-dichloroquinoline.

-

Solvent and Catalyst: A high-boiling point solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is typically used. The reaction can be carried out with or without a base, though the addition of a non-nucleophilic base like potassium carbonate can facilitate the reaction by scavenging the HCl generated.[11] Microwave irradiation can also be employed to accelerate the reaction.[11]

-

Reaction Conditions: Heat the mixture at a high temperature (typically 140-180 °C) for several hours.[11] Monitor the reaction progress by TLC.

-

Work-up and Purification: Upon completion, cool the reaction mixture and pour it into water to precipitate the crude product. Collect the solid by filtration, wash with water, and dry. Purify the crude Amopyroquine by recrystallization from a suitable solvent or by column chromatography to yield the final product.

Diagram: Proposed Synthesis of Amopyroquine

Caption: Proposed two-stage synthesis of Amopyroquine.

Mechanism of Antimalarial Action: Interference with Heme Detoxification

The antimalarial activity of 4-aminoquinolines, including Amopyroquine, is primarily attributed to their interference with the parasite's heme detoxification process within the acidic food vacuole.[4][12][15]

During its intraerythrocytic stage, the malaria parasite digests host hemoglobin to obtain essential amino acids. This process releases large quantities of toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite polymerizes the heme into an inert, crystalline pigment called hemozoin (β-hematin).[12]

Amopyroquine, being a weak base, is thought to accumulate in the acidic food vacuole of the parasite. Here, it is believed to inhibit the formation of hemozoin by forming a complex with heme, preventing its polymerization.[6] The accumulation of free heme leads to oxidative stress and damage to the parasite's membranes, ultimately causing its death.[6]

Diagram: Mechanism of Action of Amopyroquine

Caption: Inhibition of hemozoin formation by Amopyroquine.

Metabolism and In Vitro Cytotoxicity

Amopyroquine is reported to be poorly metabolized.[4] Studies in rats and rabbits have detected three metabolites, with one tentatively identified as the primary amine derivative.[2] This is in contrast to its analogue, amodiaquine, which is extensively metabolized to N-desethylamodiaquine.[16]

In vitro cytotoxicity studies are crucial for evaluating the therapeutic index of a drug candidate. While specific cytotoxicity data for Amopyroquine is limited in the reviewed literature, studies on related 4-aminoquinolines like amodiaquine have shown metabolism-dependent cytotoxicity, particularly towards neutrophils.[17] This toxicity is often linked to the formation of reactive quinoneimine metabolites.[3] Given that Amopyroquine has a similar p-aminophenol moiety, the potential for bioactivation to cytotoxic intermediates should be considered and investigated. Standard in vitro cytotoxicity assays, such as the MTT or neutral red uptake assays on relevant cell lines (e.g., HepG2 for hepatotoxicity), can be employed to assess its safety profile.[14][18]

Analytical Methodologies for Amopyroquine

Robust and validated analytical methods are essential for the quality control of Amopyroquine as a drug substance and for its quantification in biological matrices during pharmacokinetic and metabolism studies.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a straightforward and cost-effective technique for the quantification of Amopyroquine in bulk and pharmaceutical formulations.

Experimental Protocol: UV-Vis Spectrophotometric Analysis

-

Solvent Selection: Based on solubility data, a suitable solvent for Amopyroquine is selected. Methanol or a mixture of methanol and acetonitrile is often appropriate.

-

Preparation of Standard Stock Solution: Accurately weigh a known amount of Amopyroquine reference standard and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1000 µg/mL).

-

Determination of λmax: Prepare a dilute solution of Amopyroquine from the stock solution. Scan the solution using a UV-Vis spectrophotometer over a wavelength range of 200-400 nm to determine the wavelength of maximum absorbance (λmax).

-

Preparation of Calibration Curve: Prepare a series of standard solutions of varying concentrations by diluting the stock solution. Measure the absorbance of each standard solution at the predetermined λmax. Plot a calibration curve of absorbance versus concentration.

-

Sample Analysis: Prepare the sample solution and measure its absorbance at λmax. Determine the concentration of Amopyroquine in the sample from the calibration curve.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, identification, and quantification of Amopyroquine and its potential metabolites in various matrices.

Experimental Protocol: HPLC Analysis of Amopyroquine

-

Chromatographic System: A standard HPLC system equipped with a UV detector is suitable.

-

Column: A reversed-phase C18 column is commonly used for the analysis of 4-aminoquinolines.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or formate buffer, pH adjusted to the acidic range) and an organic modifier (e.g., acetonitrile or methanol) is typically used. Gradient elution may be necessary for the separation of metabolites.

-

Detection: UV detection at the λmax of Amopyroquine.

-

Sample Preparation: For biological samples, a sample preparation step such as protein precipitation, liquid-liquid extraction, or solid-phase extraction is required to remove interfering substances.

-

Quantification: Quantification is achieved by comparing the peak area of Amopyroquine in the sample to a calibration curve generated from standard solutions of known concentrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and confirmation of Amopyroquine. Both ¹H and ¹³C NMR are employed. While a complete, assigned spectrum for Amopyroquine was not found in the reviewed literature, the expected chemical shifts can be predicted based on the structure and data from similar compounds.

-

¹H NMR: The spectrum would show characteristic signals for the aromatic protons on the quinoline and phenol rings, the methylene protons of the pyrrolidinylmethyl group, and the protons of the pyrrolidine ring.

-

¹³C NMR: The spectrum would display distinct signals for all 20 carbon atoms in the molecule, including the quaternary carbons and those in the aromatic and aliphatic regions.

Diagram: Key Structural Features for NMR Analysis

Caption: Key regions of the Amopyroquine molecule for NMR spectral assignment.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of Amopyroquine, which aids in its identification and structural confirmation. Under soft ionization conditions like electrospray ionization (ESI), the protonated molecular ion [M+H]⁺ would be observed. Tandem mass spectrometry (MS/MS) would reveal characteristic fragment ions resulting from the cleavage of the molecule, such as the loss of the pyrrolidinylmethyl side chain.[19][20]

Conclusion

Amopyroquine remains a compound of significant interest in the field of antimalarial drug discovery due to its potent activity against resistant parasite strains. This technical guide has provided a comprehensive overview of its fundamental chemical properties, including its physicochemical characteristics, a plausible synthetic route, its established mechanism of action, and key analytical methodologies. A deeper understanding of these core attributes is essential for the rational design of new analogues with improved efficacy and safety profiles, as well as for the development of robust formulations and analytical protocols. Further research to experimentally determine its pKa values and to fully characterize its metabolic and degradation pathways will be invaluable for its future development as a therapeutic agent.

References

- Pussard, E., & Verdier, F. (1994). Antimalarial 4-aminoquinolines: mode of action and pharmacokinetics. Fundamental & Clinical Pharmacology, 8(1), 1-17.

-

4-aminoquinolines as Antimalarial Drugs. (n.d.). Retrieved from [Link]

- Aguiar, A. C. C., Santos, R. de M., Figueiredo, F. J. B., Cortopassi, W. A., Pimentel, A. S., França, T. C. C., & Krettli, A. U. (2012). Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. PLOS ONE, 7(5), e37259.

- Naisbitt, D. J., Williams, D. P., O'Neill, P. M., Maggs, J. L., Willock, D. J., Pirmohamed, M., & Park, B. K. (1998). Metabolism-Dependent Neutrophil Cytotoxicity of Amodiaquine: A Comparison with Pyronaridine and Related Antimalarial Drugs. Chemical Research in Toxicology, 11(12), 1586–1595.

- Goulart, M. O. F., de Abreu, F. C., Sant'Ana, A. E. G., Miranda, P. R. B., Costa, C. de O., Liwo, A., Falkowski, P., & Zarzeczanska, D. (2008). Determination of the pKa values of some biologically active and inactive hydroxyquinones. Journal of the Brazilian Chemical Society, 19(1), 175-183.

- Naisbitt, D. J., Williams, D. P., O'Neill, P. M., Maggs, J. L., Willock, D. J., Pirmohamed, M., & Park, B. K. (1998). Metabolism-dependent neutrophil cytotoxicity of amodiaquine: A comparison with pyronaridine and related antimalarial drugs. Chemical research in toxicology, 11(12), 1586-1595.

- Singh, S., & Bakshi, M. (2017). Characterization of stress degradation products of amodiaquine dihydrochloride by liquid chromatography with high-resolution mass spectrometry and prediction of their properties by using ADMET Predictor™.

- Gholami, M., Fereiro, J. A., Gascón, J. A., & El-Elimat, T. (2019). Computational and Experimental IM-MS Determination of the Protonated Structures of Antimalarial Drugs. Journal of The American Society for Mass Spectrometry, 30(11), 2319–2331.

- Espíndola, M. R., Varotti, F. de P., Aguiar, A. C. C., Andrade, S. N., & da Rocha, E. M. M. (2019). In vitro assessment for cytotoxicity screening of new antimalarial candidates. Revista do Instituto de Medicina Tropical de São Paulo, 61, e49.

- Păunescu, E., Susplugas, S., Boll, E., Varga, R., Mouray, E., Grosu, I., Grellier, P., & Melnyk, P. (2008). Synthesis and antimalarial activity of new amino analogues of amodiaquine.

- Kumar, S., & Singh, S. (2015). Enamine-mediated Mannich reaction of cyclic N,O-acetals and amido acetals: the multigram synthesis of pyrrolidine alkaloid precursors. Organic & Biomolecular Chemistry, 13(10), 2977-2981.

- Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.

- Fábián, G., & Sánta, Z. (2020). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry.

- Nemez, D. B., Sidhu, B. K., Carlin, K., Friesen, A., & Herbert, D. E. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry, 101(6), 359-370.

- Salako, A. A., Adebayo, J. O., Singh, M., & Ademola, O. I. (2021). Screening of Amodiaquine for its in vitro Anti-cancer Activity on Breast Cancer Cell Lines- a Case Study for Drug Reprofiling. Pan African Journal of Life Sciences, 5(2), 263-273.

- de Santana, D. P., de Oliveira, A. C. A., de Almeida, A. C. G., & de Souza, M. V. N. (2020). HPLC methods for choloroquine determination in biological samples and pharmaceutical products. RSC advances, 10(53), 31835-31845.

- Ansari, M. T., Ansari, T. M., Raza, A., Ashraf, M., & Yar, M. (2008). Spectrophotometric Determination of Amodiaquine and Sulfadoxine in Pharmaceutical Preparations. Journal of the Chemical Society of Pakistan, 30(2), 307-312.

- Păunescu, E., Susplugas, S., Boll, E., Varga, R., Mouray, E., Grosu, I., Grellier, P., & Melnyk, P. (2009). Replacement of the 4'-hydroxy group of amodiaquine and amopyroquine by aromatic and aliphatic substituents: synthesis and antimalarial activity. ChemMedChem, 4(4), 549-561.

- Casabianca, L. B., & de Dios, A. C. (2004). 13C NMR Study of the Self-Association of Chloroquine, Amodiaquine, and Quinine. The Journal of Physical Chemistry A, 108(48), 10731–10736.

- Zhang, Y., Zhang, Y., & Zhang, Y. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Analytical Methods in Chemistry, 2024, 1-10.

- Parikh, S., Ouedraogo, J. B., Goldstein, J. A., Rosenthal, P. J., & Kroetz, D. L. (2007). Amodiaquine metabolism is impaired by common polymorphisms in CYP2C8: implications for malaria treatment in Africa. Clinical pharmacology and therapeutics, 82(2), 197-203.

- N'da, D. D. (2018). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. Journal of Molecular Structure, 1157, 468-477.

- Pussard, E., Verdier, F., Faurisson, F., Clavier, F., Simon, F., & Gaudebout, C. (1989). Disposition of amopyroquin in rats and rabbits and in vitro activity against Plasmodium falciparum. Antimicrobial agents and chemotherapy, 33(4), 568-572.

- Vargas, L. Y., & Ortiz, A. A. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13, 1379654.

- Nguyen, T. U., & Martoglio, R. (2019).

- Jensen, J. H., & Swain, C. (2016). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ Preprints, 4, e2564v2.

- Science Ready. (2023, October 24). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry [Video]. YouTube.

- Singh, S., & Garg, G. (2022). Development and Validation of UV/visible Spectrophotometric Method for Estimation of Piroxicam from Bulk and Formulation. International Journal of Pharmaceutical and Phytopharmacological Research, 12(2), 1-6.

- Google Patents. (1985). Process for the preparation of 4-amino-chloroquinolines. (EP0056766B1).

- Ali, A., & Sirajuddin, D. (2014). Development and Validation of UV Spectrophotometric and HPLC Methods for Quantitative Determination of Chloroquine and Amodiaquine in Pharmaceutical Formulations. Journal of Analytical & Bioanalytical Techniques, 5(5), 1-6.

- Sari, Y., & Yulistiani, R. (2021). Development and Validation of the Quantification Method for Hydroxychloroquine in Volumetric Absorptive Microsampling (VAMS) Using High-Performance Liquid Chromatography-Photodiode Array. Scientia Pharmaceutica, 89(4), 45.

- Kumar, A., & Singh, B. (2015). Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate. Organic Process Research & Development, 19(6), 734-740.

- de Santana, D. P., de Oliveira, A. C. A., de Almeida, A. C. G., & de Souza, M. V. N. (2020). HPLC methods for choloroquine determination in biological samples and pharmaceutical products. RSC advances, 10(53), 31835-31845.

-

PubChem. (n.d.). Amopyroquine. Retrieved from [Link]

- Casabianca, L. B., & de Dios, A. C. (2004). 13C NMR Study of the Self-Association of Chloroquine, Amodiaquine, and Quinine. The Journal of Physical Chemistry A, 108(48), 10731–10736.

- Singh, S., & Bakshi, M. (2016). Stability Profiling of Amodiaquine under stress Degradation Conditions. Research Journal of Pharmacy and Technology, 9(10), 1625-1632.

- The International Pharmacopoeia. (2019). Amodiaquine (Amodiaquinum).

- da Silva, A. C., & Ferreira, A. G. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. ADMET & DMPK, 7(4), 223-242.

- Kumar, S., & Singh, S. (2023). Repurposing of US-FDA approved drugs against SARS-CoV-2 main protease (Mpro) by using STD-NMR spectroscopy, in silico studies and antiviral assays. Journal of Biomolecular Structure and Dynamics, 41(4), 1339-1351.##

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amopyroquine, a 4-aminoquinoline derivative, is a potent antimalarial agent structurally related to chloroquine and amodiaquine. This comprehensive technical guide provides an in-depth exploration of the fundamental chemical properties of Amopyroquine, designed to support researchers, scientists, and drug development professionals. The guide delves into its physicochemical characteristics, synthesis, mechanism of action, and analytical methodologies, offering a holistic understanding of this important compound. By synthesizing technical data with practical insights, this document aims to serve as a valuable resource for the ongoing research and development of antimalarial therapeutics.

Introduction: The Significance of Amopyroquine in Antimalarial Research

Amopyroquine (CAS 550-81-2) belongs to the 4-aminoquinoline class of compounds, a cornerstone in the history of malaria chemotherapy.[1] It shares a structural scaffold with the well-known antimalarial drugs chloroquine and amodiaquine.[1] The emergence and spread of drug-resistant strains of Plasmodium falciparum, the deadliest species of malaria parasite, have necessitated the exploration of new and effective therapeutic agents. Amopyroquine has demonstrated significant activity against chloroquine-resistant parasite strains, positioning it as a valuable compound in the fight against malaria.[2] Its mode of action is believed to involve the inhibition of hemozoin biocrystallization in the parasite's food vacuole, leading to the accumulation of toxic free heme.[3] This guide provides a detailed examination of the core chemical attributes of Amopyroquine, crucial for its application in drug discovery and development.

Physicochemical Properties of Amopyroquine

A thorough understanding of the physicochemical properties of a drug candidate is paramount for formulation development, pharmacokinetic profiling, and toxicological assessment. Amopyroquine is typically a slightly yellow powder.[3] Key physicochemical data for Amopyroquine are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | 4-[(7-Chloroquinolin-4-yl)amino]-2-(pyrrolidin-1-ylmethyl)phenol | [4] |

| Synonyms | Amopyroquin, PAM-780, 4-[(7-Chloro-4-quinolyl)amino]-α-1-pyrrolidinyl-o-cresol | [1][4] |

| CAS Number | 550-81-2 | [5] |

| Molecular Formula | C₂₀H₂₀ClN₃O | [3] |

| Molecular Weight | 353.85 g/mol | [3] |

| Appearance | Slightly Yellow Powder | [3] |

| Melting Point | 196-198 °C (decomposes) | [6] |

| Boiling Point | 498.1 °C at 760 mmHg | [6] |

| Density | 1.351 g/cm³ | [6] |

| Solubility | Soluble in DMSO. Moderate solubility in water.[1][7] | [1][7] |

| pKa | Not experimentally determined in reviewed literature. As a 4-aminoquinoline derivative with multiple basic nitrogen atoms, it is expected to have multiple pKa values. Computational predictions and experimental determination via potentiometric or spectrophotometric titration would be necessary for precise values. | |

| Stability | Stable under ambient temperature for short periods. For long-term storage, it is recommended to keep it dry, dark, and at -20°C.[7] It is susceptible to hydrolysis in acidic, alkaline, and neutral solutions, especially in the presence of light.[8] | [7][8] |

Synthesis of Amopyroquine: A Strategic Approach

The synthesis can be logically divided into two main stages:

Stage 1: Synthesis of the Mannich Base Intermediate: 4-Amino-2-(pyrrolidin-1-ylmethyl)phenol

The key reaction in this stage is the Mannich reaction, a three-component condensation of an active hydrogen-containing compound (4-aminophenol), a non-enolizable aldehyde (formaldehyde), and a secondary amine (pyrrolidine).[12][13][14]

Stage 2: Condensation with 4,7-Dichloroquinoline

The final step involves the nucleophilic aromatic substitution of the chlorine atom at the 4-position of 4,7-dichloroquinoline with the amino group of the synthesized Mannich base.[2][11]

Below is a proposed experimental workflow for the synthesis of Amopyroquine.

Experimental Protocol: Synthesis of Amopyroquine

Part A: Synthesis of 4-Amino-2-(pyrrolidin-1-ylmethyl)phenol (Mannich Base Intermediate)

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-aminophenol in a suitable protic solvent such as ethanol.

-

Addition of Reagents: To this solution, add an equimolar amount of pyrrolidine. Subsequently, add a slight excess of aqueous formaldehyde solution dropwise while stirring.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solution under reduced pressure and purify the residue using column chromatography on silica gel to obtain the pure Mannich base.

Part B: Synthesis of Amopyroquine

-

Reaction Setup: In a sealed reaction vessel, combine the synthesized 4-amino-2-(pyrrolidin-1-ylmethyl)phenol with an equimolar amount of 4,7-dichloroquinoline.

-

Solvent and Catalyst: A high-boiling point solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is typically used. The reaction can be carried out with or without a base, though the addition of a non-nucleophilic base like potassium carbonate can facilitate the reaction by scavenging the HCl generated.[11] Microwave irradiation can also be employed to accelerate the reaction.[11]

-

Reaction Conditions: Heat the mixture at a high temperature (typically 140-180 °C) for several hours.[11] Monitor the reaction progress by TLC.

-

Work-up and Purification: Upon completion, cool the reaction mixture and pour it into water to precipitate the crude product. Collect the solid by filtration, wash with water, and dry. Purify the crude Amopyroquine by recrystallization from a suitable solvent or by column chromatography to yield the final product.

Diagram: Proposed Synthesis of Amopyroquine

Caption: Proposed two-stage synthesis of Amopyroquine.

Mechanism of Antimalarial Action: Interference with Heme Detoxification

The antimalarial activity of 4-aminoquinolines, including Amopyroquine, is primarily attributed to their interference with the parasite's heme detoxification process within the acidic food vacuole.[4][12][15]

During its intraerythrocytic stage, the malaria parasite digests host hemoglobin to obtain essential amino acids. This process releases large quantities of toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite polymerizes the heme into an inert, crystalline pigment called hemozoin (β-hematin).[12]

Amopyroquine, being a weak base, is thought to accumulate in the acidic food vacuole of the parasite. Here, it is believed to inhibit the formation of hemozoin by forming a complex with heme, preventing its polymerization.[6] The accumulation of free heme leads to oxidative stress and damage to the parasite's membranes, ultimately causing its death.[6]

Diagram: Mechanism of Action of Amopyroquine

Caption: Inhibition of hemozoin formation by Amopyroquine.

Metabolism and In Vitro Cytotoxicity

Amopyroquine is reported to be poorly metabolized.[4] Studies in rats and rabbits have detected three metabolites, with one tentatively identified as the primary amine derivative.[2] This is in contrast to its analogue, amodiaquine, which is extensively metabolized to N-desethylamodiaquine.[16]

In vitro cytotoxicity studies are crucial for evaluating the therapeutic index of a drug candidate. While specific cytotoxicity data for Amopyroquine is limited in the reviewed literature, studies on related 4-aminoquinolines like amodiaquine have shown metabolism-dependent cytotoxicity, particularly towards neutrophils.[17] This toxicity is often linked to the formation of reactive quinoneimine metabolites.[3] Given that Amopyroquine has a similar p-aminophenol moiety, the potential for bioactivation to cytotoxic intermediates should be considered and investigated. Standard in vitro cytotoxicity assays, such as the MTT or neutral red uptake assays on relevant cell lines (e.g., HepG2 for hepatotoxicity), can be employed to assess its safety profile.[14][18]

Analytical Methodologies for Amopyroquine

Robust and validated analytical methods are essential for the quality control of Amopyroquine as a drug substance and for its quantification in biological matrices during pharmacokinetic and metabolism studies.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a straightforward and cost-effective technique for the quantification of Amopyroquine in bulk and pharmaceutical formulations.

Experimental Protocol: UV-Vis Spectrophotometric Analysis

-

Solvent Selection: Based on solubility data, a suitable solvent for Amopyroquine is selected. Methanol or a mixture of methanol and acetonitrile is often appropriate.

-

Preparation of Standard Stock Solution: Accurately weigh a known amount of Amopyroquine reference standard and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1000 µg/mL).

-

Determination of λmax: Prepare a dilute solution of Amopyroquine from the stock solution. Scan the solution using a UV-Vis spectrophotometer over a wavelength range of 200-400 nm to determine the wavelength of maximum absorbance (λmax).

-

Preparation of Calibration Curve: Prepare a series of standard solutions of varying concentrations by diluting the stock solution. Measure the absorbance of each standard solution at the predetermined λmax. Plot a calibration curve of absorbance versus concentration.

-

Sample Analysis: Prepare the sample solution and measure its absorbance at λmax. Determine the concentration of Amopyroquine in the sample from the calibration curve.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, identification, and quantification of Amopyroquine and its potential metabolites in various matrices.

Experimental Protocol: HPLC Analysis of Amopyroquine

-

Chromatographic System: A standard HPLC system equipped with a UV detector is suitable.

-

Column: A reversed-phase C18 column is commonly used for the analysis of 4-aminoquinolines.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or formate buffer, pH adjusted to the acidic range) and an organic modifier (e.g., acetonitrile or methanol) is typically used. Gradient elution may be necessary for the separation of metabolites.

-

Detection: UV detection at the λmax of Amopyroquine.

-

Sample Preparation: For biological samples, a sample preparation step such as protein precipitation, liquid-liquid extraction, or solid-phase extraction is required to remove interfering substances.

-

Quantification: Quantification is achieved by comparing the peak area of Amopyroquine in the sample to a calibration curve generated from standard solutions of known concentrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and confirmation of Amopyroquine. Both ¹H and ¹³C NMR are employed. While a complete, assigned spectrum for Amopyroquine was not found in the reviewed literature, the expected chemical shifts can be predicted based on the structure and data from similar compounds.

-

¹H NMR: The spectrum would show characteristic signals for the aromatic protons on the quinoline and phenol rings, the methylene protons of the pyrrolidinylmethyl group, and the protons of the pyrrolidine ring.

-

¹³C NMR: The spectrum would display distinct signals for all 20 carbon atoms in the molecule, including the quaternary carbons and those in the aromatic and aliphatic regions.

Diagram: Key Structural Features for NMR Analysis

Caption: Key regions of the Amopyroquine molecule for NMR spectral assignment.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of Amopyroquine, which aids in its identification and structural confirmation. Under soft ionization conditions like electrospray ionization (ESI), the protonated molecular ion [M+H]⁺ would be observed. Tandem mass spectrometry (MS/MS) would reveal characteristic fragment ions resulting from the cleavage of the molecule, such as the loss of the pyrrolidinylmethyl side chain.[19][20]

Conclusion

Amopyroquine remains a compound of significant interest in the field of antimalarial drug discovery due to its potent activity against resistant parasite strains. This technical guide has provided a comprehensive overview of its fundamental chemical properties, including its physicochemical characteristics, a plausible synthetic route, its established mechanism of action, and key analytical methodologies. A deeper understanding of these core attributes is essential for the rational design of new analogues with improved efficacy and safety profiles, as well as for the development of robust formulations and analytical protocols. Further research to experimentally determine its pKa values and to fully characterize its metabolic and degradation pathways will be invaluable for its future development as a therapeutic agent.

References

-

Pussard, E., & Verdier, F. (1994). Antimalarial 4-aminoquinolines: mode of action and pharmacokinetics. Fundamental & Clinical Pharmacology, 8(1), 1-17.

-

4-aminoquinolines as Antimalarial Drugs. (n.d.). Retrieved from [Link]

-

Aguiar, A. C. C., Santos, R. de M., Figueiredo, F. J. B., Cortopassi, W. A., Pimentel, A. S., França, T. C. C., & Krettli, A. U. (2012). Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. PLOS ONE, 7(5), e37259.

-

Naisbitt, D. J., Williams, D. P., O'Neill, P. M., Maggs, J. L., Willock, D. J., Pirmohamed, M., & Park, B. K. (1998). Metabolism-Dependent Neutrophil Cytotoxicity of Amodiaquine: A Comparison with Pyronaridine and Related Antimalarial Drugs. Chemical Research in Toxicology, 11(12), 1586–1595.

-

Goulart, M. O. F., de Abreu, F. C., Sant'Ana, A. E. G., Miranda, P. R. B., Costa, C. de O., Liwo, A., Falkowski, P., & Zarzeczanska, D. (2008). Determination of the pKa values of some biologically active and inactive hydroxyquinones. Journal of the Brazilian Chemical Society, 19(1), 175-183.

-

Naisbitt, D. J., Williams, D. P., O'Neill, P. M., Maggs, J. L., Willock, D. J., Pirmohamed, M., & Park, B. K. (1998). Metabolism-dependent neutrophil cytotoxicity of amodiaquine: A comparison with pyronaridine and related antimalarial drugs. Chemical research in toxicology, 11(12), 1586-1595.

-

Singh, S., & Bakshi, M. (2017). Characterization of stress degradation products of amodiaquine dihydrochloride by liquid chromatography with high-resolution mass spectrometry and prediction of their properties by using ADMET Predictor™. Biomedical Chromatography, 31(7), e3903.

-

Gholami, M., Fereiro, J. A., Gascón, J. A., & El-Elimat, T. (2019). Computational and Experimental IM-MS Determination of the Protonated Structures of Antimalarial Drugs. Journal of The American Society for Mass Spectrometry, 30(11), 2319–2331.

-

Espíndola, M. R., Varotti, F. de P., Aguiar, A. C. C., Andrade, S. N., & da Rocha, E. M. M. (2019). In vitro assessment for cytotoxicity screening of new antimalarial candidates. Revista do Instituto de Medicina Tropical de São Paulo, 61, e49.

-

Păunescu, E., Susplugas, S., Boll, E., Varga, R., Mouray, E., Grosu, I., Grellier, P., & Melnyk, P. (2008). Synthesis and antimalarial activity of new amino analogues of amodiaquine. Medicinal chemistry (Shariqah (United Arab Emirates)), 4(5), 461-471.

-

Kumar, S., & Singh, S. (2015). Enamine-mediated Mannich reaction of cyclic N,O-acetals and amido acetals: the multigram synthesis of pyrrolidine alkaloid precursors. Organic & Biomolecular Chemistry, 13(10), 2977-2981.

-

Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99.

-

Fábián, G., & Sánta, Z. (2020). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. Education Sciences, 10(5), 136.

-

Nemez, D. B., Sidhu, B. K., Carlin, K., Friesen, A., & Herbert, D. E. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry, 101(6), 359-370.

-

Salako, A. A., Adebayo, J. O., Singh, M., & Ademola, O. I. (2021). Screening of Amodiaquine for its in vitro Anti-cancer Activity on Breast Cancer Cell Lines- a Case Study for Drug Reprofiling. Pan African Journal of Life Sciences, 5(2), 263-273.

-

de Santana, D. P., de Oliveira, A. C. A., de Almeida, A. C. G., & de Souza, M. V. N. (2020). HPLC methods for choloroquine determination in biological samples and pharmaceutical products. RSC advances, 10(53), 31835-31845.

-

Ansari, M. T., Ansari, T. M., Raza, A., Ashraf, M., & Yar, M. (2008). Spectrophotometric Determination of Amodiaquine and Sulfadoxine in Pharmaceutical Preparations. Journal of the Chemical Society of Pakistan, 30(2), 307-312.

-

Păunescu, E., Susplugas, S., Boll, E., Varga, R., Mouray, E., Grosu, I., Grellier, P., & Melnyk, P. (2009). Replacement of the 4'-hydroxy group of amodiaquine and amopyroquine by aromatic and aliphatic substituents: synthesis and antimalarial activity. ChemMedChem, 4(4), 549-561.

-

Casabianca, L. B., & de Dios, A. C. (2004). 13C NMR Study of the Self-Association of Chloroquine, Amodiaquine, and Quinine. The Journal of Physical Chemistry A, 108(48), 10731–10736.

-

Zhang, Y., Zhang, Y., & Zhang, Y. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Analytical Methods in Chemistry, 2024, 1-10.

-

Parikh, S., Ouedraogo, J. B., Goldstein, J. A., Rosenthal, P. J., & Kroetz, D. L. (2007). Amodiaquine metabolism is impaired by common polymorphisms in CYP2C8: implications for malaria treatment in Africa. Clinical pharmacology and therapeutics, 82(2), 197-203.

-

N'da, D. D. (2018). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. Journal of Molecular Structure, 1157, 468-477.

-

Pussard, E., Verdier, F., Faurisson, F., Clavier, F., Simon, F., & Gaudebout, C. (1989). Disposition of amopyroquin in rats and rabbits and in vitro activity against Plasmodium falciparum. Antimicrobial agents and chemotherapy, 33(4), 568-572.

-

Vargas, L. Y., & Ortiz, A. A. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13, 1379654.

-

Nguyen, T. U., & Martoglio, R. (2019). Method Development for the Analysis of Pharmaceuticals Using High Performance Liquid Chromatography. DePauw University.

-

Jensen, J. H., & Swain, C. (2016). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ Preprints, 4, e2564v2.

-

Science Ready. (2023, October 24). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry [Video]. YouTube.

-

Singh, S., & Garg, G. (2022). Development and Validation of UV/visible Spectrophotometric Method for Estimation of Piroxicam from Bulk and Formulation. International Journal of Pharmaceutical and Phytopharmacological Research, 12(2), 1-6.

-

Google Patents. (1985). Process for the preparation of 4-amino-chloroquinolines. (EP0056766B1).

-

Ali, A., & Sirajuddin, D. (2014). Development and Validation of UV Spectrophotometric and HPLC Methods for Quantitative Determination of Chloroquine and Amodiaquine in Pharmaceutical Formulations. Journal of Analytical & Bioanalytical Techniques, 5(5), 1-6.

-

Sari, Y., & Yulistiani, R. (2021). Development and Validation of the Quantification Method for Hydroxychloroquine in Volumetric Absorptive Microsampling (VAMS) Using High-Performance Liquid Chromatography-Photodiode Array. Scientia Pharmaceutica, 89(4), 45.

-

Kumar, A., & Singh, B. (2015). Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate. Organic Process Research & Development, 19(6), 734-740.

-

de Santana, D. P., de Oliveira, A. C. A., de Almeida, A. C. G., & de Souza, M. V. N. (2020). HPLC methods for choloroquine determination in biological samples and pharmaceutical products. RSC advances, 10(53), 31835-31845.

-

PubChem. (n.d.). Amopyroquine. Retrieved from [Link]

-

Casabianca, L. B., & de Dios, A. C. (2004). 13C NMR Study of the Self-Association of Chloroquine, Amodiaquine, and Quinine. The Journal of Physical Chemistry A, 108(48), 10731–10736.

-

Singh, S., & Bakshi, M. (2016). Stability Profiling of Amodiaquine under stress Degradation Conditions. Research Journal of Pharmacy and Technology, 9(10), 1625-1632.

-

The International Pharmacopoeia. (2019). Amodiaquine (Amodiaquinum).

-

da Silva, A. C., & Ferreira, A. G. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. ADMET & DMPK, 7(4), 223-242.

-

Kumar, S., & Singh, S. (2023). Repurposing of US-FDA approved drugs against SARS-CoV-2 main protease (Mpro) by using STD-NMR spectroscopy, in silico studies and antiviral assays. Journal of Biomolecular Structure and Dynamics, 41(4), 1339-1351.

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Amopyroquine | CymitQuimica [cymitquimica.com]

- 4. saber.ucv.ve [saber.ucv.ve]

- 5. CAS 550-81-2: Amopyroquine | CymitQuimica [cymitquimica.com]

- 6. Computational and Experimental IM-MS Determination of the Protonated Structures of Antimalarial Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. article.sapub.org [article.sapub.org]

- 8. academicjournals.org [academicjournals.org]

- 9. Synthesis and antimalarial activity of new amino analogues of amodiaquine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Replacement of the 4'-hydroxy group of amodiaquine and amopyroquine by aromatic and aliphatic substituents: synthesis and antimalarial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 12. oarjbp.com [oarjbp.com]

- 13. researchgate.net [researchgate.net]

- 14. Mannich bases in medicinal chemistry and drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scielo.br [scielo.br]

- 16. Design, Synthesis, and Development of 4-[(7-Chloroquinoline-4-yl)amino]phenol as a Potential SARS-CoV-2 Mpro Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. tsijournals.com [tsijournals.com]

- 18. Amopyroquine | C20H20ClN3O | CID 25194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Mechanism of Action of Amopyroquine on Plasmodium

Prepared by: Gemini, Senior Application Scientist

Executive Summary

Amopyroquine is a 4-aminoquinoline antimalarial compound, structurally related to amodiaquine and chloroquine. Its mechanism of action is centered on the disruption of heme detoxification within the intraerythrocytic stages of Plasmodium falciparum. The parasite digests host hemoglobin in its acidic digestive vacuole, releasing large quantities of toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite polymerizes this heme into an inert crystalline structure called hemozoin. Amopyroquine, as a weak base, accumulates to high concentrations in the acidic digestive vacuole via ion trapping. Here, it binds to heme, preventing its polymerization into hemozoin.[1] The resulting accumulation of toxic, non-polymerized heme leads to oxidative stress, membrane damage, and ultimately, parasite death.[2] A key feature of amopyroquine is its efficacy against many chloroquine-resistant P. falciparum strains, a characteristic attributed to its ability to evade the primary resistance mechanism mediated by the P. falciparum chloroquine resistance transporter (PfCRT).[1][3] Unlike its analogue amodiaquine, amopyroquine is poorly metabolized, thereby avoiding the formation of toxic quinoneimine metabolites associated with adverse effects like agranulocytosis.[1][4][5] This guide provides a detailed examination of this mechanism, the molecular basis for its activity against resistant parasites, and the experimental protocols used to validate its mode of action.

Introduction

The relentless evolution of drug resistance in Plasmodium falciparum, the deadliest species of human malaria parasite, necessitates a robust pipeline of effective antimalarials. The 4-aminoquinoline class of drugs, with chloroquine as its historical cornerstone, has been pivotal in malaria treatment. However, widespread resistance, primarily mediated by mutations in the PfCRT protein, has severely compromised the utility of chloroquine.[6] Amopyroquine (AMOPYR) emerged as a promising alternative within this class. It shares the core 7-chloroquinoline scaffold but possesses a distinct side chain compared to chloroquine and its close analogue, amodiaquine.

Initial studies revealed that amopyroquine not only possesses potent intrinsic antimalarial activity but also crucially, retains this activity against parasite strains that have developed high-level resistance to chloroquine.[1][7] This guide, intended for researchers and drug development professionals, synthesizes the current understanding of amopyroquine's molecular interactions within the parasite, its pharmacokinetic advantages, and the experimental frameworks used to elucidate its mechanism of action.

The Primary Target: Interruption of Heme Detoxification

The central theater for amopyroquine's action is the parasite's digestive vacuole (DV), a lysosome-like organelle with an acidic pH.

Hemoglobin Digestion and Heme Release

Once inside a human red blood cell, the trophozoite stage of P. falciparum ingests vast amounts of host cell cytoplasm, primarily hemoglobin, into its DV.[8] A cascade of proteases then degrades hemoglobin into amino acids, which are essential for parasite growth. This process, however, liberates a highly toxic byproduct: heme (ferriprotoporphyrin IX).[8][9] Free heme is a pro-oxidant that can generate reactive oxygen species, destabilize and lyse biological membranes, and inhibit enzyme activity.

The Protective Polymerization Pathway

To neutralize this threat, the parasite has evolved a highly efficient detoxification process: the polymerization of heme into a chemically inert, insoluble crystal known as hemozoin (or "malaria pigment").[10] This biomineralization process is a critical survival pathway for the parasite and represents a highly vulnerable and validated target for antimalarial drugs.[9][11] Quinoline-based drugs are thought to inhibit this process by binding to heme molecules, effectively capping the growing hemozoin crystal chain and preventing further polymerization.[10][12]

Amopyroquine-Mediated Inhibition of β-Hematin Formation

Amopyroquine, like other 4-aminoquinolines, functions as a classic heme polymerization inhibitor.[13] As a weak base, it is protonated within the acidic environment of the DV and becomes trapped, reaching concentrations several thousand-fold higher than in the surrounding plasma.[1][14] This high concentration facilitates its interaction with heme. The drug is believed to form a complex with heme, preventing its incorporation into the growing hemozoin crystal.[2][13] The accumulation of this drug-heme complex and free heme is cytotoxic, leading to the rapid killing of the parasite.[1]

Evading Resistance

Crucially, amopyroquine often retains its activity against chloroquine-resistant parasites. [1][7]This suggests that its chemical structure is not effectively recognized or transported by the mutated PfCRT protein. The precise structural determinants for this evasion are a subject of ongoing research, but it is likely related to the specific stereochemistry and bulk of its side chain, which may prevent proper binding to the transporter's efflux channel. This lack of cross-resistance makes amopyroquine a valuable therapeutic candidate for regions where PfCRT-mediated resistance is prevalent.

Quantitative Efficacy Data

In vitro studies consistently demonstrate the high potency of amopyroquine against both chloroquine-susceptible (CQS) and chloroquine-resistant (CQR) strains of P. falciparum.

| Compound | Strain Type | Reported IC₅₀ Range (nM) | Reference |

| Amopyroquine | CQS & CQR | 7 - 200 | [4] |

| Amopyroquine | CQS & CQR | Lower than Chloroquine & Monodesethylamodiaquine | [7] |

| Chloroquine | CQS | 5 - 25 | [7][13] |

| Chloroquine | CQR | 100 - >1000 | [7][13] |

| Amodiaquine | CQS & CQR | 10 - 150 | [4][15] |

Table 1: Comparative in vitro 50% inhibitory concentrations (IC₅₀) of amopyroquine and related 4-aminoquinolines against P. falciparum. The data illustrates amopyroquine's potent activity across different resistance profiles.

Key Experimental Protocols for Mechanistic Investigation

The elucidation of amopyroquine's mechanism relies on a set of standardized in vitro and biochemical assays.

Protocol: In Vitro P. falciparum Drug Susceptibility Testing ([³H]-Hypoxanthine Incorporation Assay)

This assay is the gold standard for quantifying the inhibitory effect of a compound on parasite proliferation. It leverages the fact that the parasite synthesizes nucleic acids de novo and readily incorporates radiolabeled hypoxanthine, a purine precursor. [16] Methodology:

-

Parasite Culture: Asynchronous P. falciparum cultures (e.g., 3D7 or Dd2 strains) are maintained in human erythrocytes (O+) at 37°C in a low oxygen environment (5% CO₂, 5% O₂, 90% N₂).

-

Plate Preparation: A 96-well microtiter plate is prepared with serial dilutions of amopyroquine in culture medium. Control wells contain no drug.

-

Inoculation: A synchronized ring-stage parasite culture (e.g., 0.5% parasitemia, 2.5% hematocrit) is added to each well.

-

Incubation: The plate is incubated for 24 hours to allow for parasite maturation into trophozoites.

-

Radiolabeling: [³H]-hypoxanthine is added to each well, and the plate is incubated for an additional 24 hours.

-

Harvesting: The plate is frozen and thawed to lyse the cells. The contents are then harvested onto a glass-fiber filter mat using a cell harvester, capturing the parasite DNA that has incorporated the radiolabel.

-

Quantification: The filter mat is dried, and a scintillant is added. The amount of incorporated [³H]-hypoxanthine is measured using a microbeta counter.

-

Data Analysis: The counts per minute (CPM) are plotted against the drug concentration. A nonlinear regression analysis is used to calculate the IC₅₀ value—the concentration of amopyroquine that inhibits parasite growth by 50%.

Protocol: Cell-Free β-Hematin Formation Inhibition Assay

This biochemical assay directly assesses a compound's ability to interfere with heme polymerization, independent of other cellular factors like drug uptake. [13] Methodology:

-

Reagent Preparation: Prepare a solution of hemin chloride (hematin) in a suitable solvent (e.g., DMSO). Prepare a high-concentration stock of amopyroquine.

-

Assay Setup: In a microtiter plate, add serial dilutions of amopyroquine.

-

Initiation of Polymerization: Add the hemin solution to each well, followed by a sodium acetate buffer (pH ~4.8) to simulate the acidic conditions of the DV and initiate polymerization.

-

Incubation: Incubate the plate at 37°C for 18-24 hours to allow for the formation of β-hematin (hemozoin).

-

Washing: After incubation, the plate is washed multiple times with a detergent solution (e.g., SDS) to remove unreacted, soluble heme. The insoluble β-hematin pellet remains.

-

Quantification: The remaining β-hematin is dissolved (e.g., in NaOH), and the absorbance is read on a plate reader (e.g., at 405 nm).

-

Data Analysis: The absorbance, which is proportional to the amount of β-hematin formed, is plotted against the drug concentration to determine the IC₅₀ for polymerization inhibition.

Conclusion and Future Perspectives

The mechanism of action of amopyroquine against Plasmodium is a well-defined process rooted in the fundamental biology of the parasite. By accumulating in the digestive vacuole and inhibiting the critical heme detoxification pathway, it exerts potent parasiticidal activity. [1][13]Its most compelling features are its high potency and its ability to circumvent the common PfCRT-mediated mechanism of resistance to chloroquine. [3][7]Furthermore, its limited metabolic bioactivation suggests a lower potential for the severe toxicities that have hindered the prophylactic use of its analogue, amodiaquine. [1][5] Future research should focus on a deeper structural understanding of the amopyroquine-PfCRT interaction (or lack thereof) to guide the rational design of new 4-aminoquinolines that are impervious to resistance. Investigating its potential in combination therapies, particularly with drugs that have different mechanisms of action, is also a critical step to protect its efficacy and combat the emergence of multidrug-resistant malaria. [15][17]Amopyroquine serves as a powerful reminder that established drug classes can be revisited and modified to yield next-generation therapeutics in the ongoing fight against malaria.

References

-

Pussard, E., Verdier, F., Faurisson, F., Clavier, F., Simon, F., Gaudebout, C., & Le Bras, J. (1988). Disposition of amopyroquin in rats and rabbits and in vitro activity against Plasmodium falciparum. Antimicrobial Agents and Chemotherapy, 32(4), 568–572. [Link]

-

Verdier, F., Pussard, E., Clavier, F., Le Bras, J., & Blayo, M. C. (1989). Antimalarial 4-aminoquinolines: mode of action and pharmacokinetics. Pathologie Biologie, 37(5 Pt 2), 630–634. [Link]

-

Hawley, S. R., Bray, P. G., Mungthin, M., Atkinson, J. D., O'Neill, P. M., & Ward, S. A. (1998). Relationship between Antimalarial Drug Activity, Accumulation, and Inhibition of Heme Polymerization in Plasmodium falciparum In Vitro. Antimicrobial Agents and Chemotherapy, 42(3), 682–686. [Link]

-

Wicht, K. J., Mok, S., & Fidock, D. A. (2020). Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria. Annual Review of Microbiology, 74, 431–454. [Link]

-

Păunescu, E., Susplugas, S., Boll, E., Varga, R., Mouray, E., Grosu, I., Grellier, P., & Melnyk, P. (2009). Replacement of the 4'-hydroxy group of amodiaquine and amopyroquine by aromatic and aliphatic substituents: synthesis and antimalarial activity. ChemMedChem, 4(4), 549–561. [Link]

-

Wicht, K. J., Mok, S., & Fidock, D. A. (2020). Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria. ResearchGate. [Link]

-

Wicht, K. J., Mok, S., & Fidock, D. A. (2020). Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria. Annual review of microbiology, 74, 431-454. [Link]

-

Institute of Medicine (US) Committee on the Economics of Antimalarial Drugs. (2004). Saving Lives, Buying Time: Economics of Malaria Drugs in an Age of Resistance. National Academies Press (US). [Link]

-

Wicht, K. J., Mok, S., & Fidock, D. A. (2020). Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria. PubMed. [Link]

-

Parikh, S., Ouedraogo, J. B., Goldstein, J. A., Rosenthal, P. J., & Kroetz, D. L. (2007). Amodiaquine metabolism is impaired by common polymorphisms in CYP2C8: implications for malaria treatment in Africa. Clinical pharmacology and therapeutics, 82(2), 197–203. [Link]

-

Hawley, S. R., Bray, P. G., Mungthin, M., Atkinson, J. D., O'Neill, P. M., & Ward, S. A. (1998). Relationship between Antimalarial Drug Activity, Accumulation, and Inhibition of Heme Polymerization in Plasmodium falciparum In Vitro. ResearchGate. [Link]

-

Ridley, R. G., Dorn, A., Vippagunta, S. R., & Vennerstrom, J. L. (1997). Haematin (haem) polymerization and its inhibition by quinoline antimalarials. Annals of Tropical Medicine and Parasitology, 91(5), 559–566. [Link]

-

Fidock, D. A., Rosenthal, P. J., Croft, S. L., Brun, R., & Nwaka, S. (2004). Antimalarial drug discovery: efficacy models for compound screening. Nature reviews. Drug discovery, 3(6), 509–520. [Link]

-

Maggs, J. L., Tingle, M. D., Kitteringham, N. R., & Park, B. K. (2009). Metabolism-Dependent Neutrophil Cytotoxicity of Amodiaquine: A Comparison with Pyronaridine and Related Antimalarial Drugs. Chemical Research in Toxicology, 22(1), 143-154. [Link]

-

Singh, S., & Singh, P. (2021). Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review. Frontiers in Pharmacology, 12, 664921. [Link]

-

Desjardins, R. E. (1984). IN VITRO ASSAY OF ANTIMALARIALS: TECHNOLOGIES, APPLICATIONS, AND PROSPECTS. The Southeast Asian journal of tropical medicine and public health, 15(4), 438–448. [Link]

-

N'Da, D. D., Akindele, T., Smith, V. J., & Anokwuru, C. P. (2025). Synthesis, characterization, inhibition of β-hematin formation, lipophilicity, and antimalarial activity of metal-amodiaquine complexes. MalariaWorld Journal, 16(1). [Link]

-

Parikh, S., Ouedraogo, J. B., Goldstein, J. A., Rosenthal, P. J., & Kroetz, D. L. (2007). Amodiaquine Metabolism is Impaired by Common Polymorphisms in CYP2C8: Implications for Malaria Treatment in Africa. ResearchGate. [Link]

-

Shokri, A., Zakeri, S., & Dinparast-Djadid, N. (2021). Introducing New Antimalarial Analogues of Chloroquine and Amodiaquine: A Narrative Review. Infectious disorders drug targets, 21(4), 543–559. [Link]

-

Gupta, S., Thapar, M. M., Mariga, S. T., Wernsdorfer, W. H., & Björkman, A. (2002). Plasmodium falciparum: in vitro interactions of artemisinin with amodiaquine, pyronaridine, and chloroquine. Experimental parasitology, 100(1), 28–35. [Link]

-

Fitch, C. D. (1983). Mode of action of antimalarial drugs. Ciba Foundation symposium, 99, 222–232. [Link]

-

Ursing, J., Zakeri, S., Gil, J. P., & Björkman, A. (2005). Pharmacodynamic interactions of amodiaquine and its major metabolite desethylamodiaquine with artemisinin, quinine and atovaquone in Plasmodium falciparum in vitro. Acta tropica, 94(1), 69–77. [Link]

-

Basco, L. K., & Le Bras, J. (1993). In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera. Antimicrobial Agents and Chemotherapy, 37(11), 2379–2384. [Link]

-

Ziegler, H. L., Jensen, T. H., Christensen, S. B., Staerk, D., & Hagerstrand, H. (2002). In Vitro Plasmodium falciparum Drug Sensitivity Assay: Inhibition of Parasite Growth by Incorporation of Stomatocytogenic Amphiphiles into the Erythrocyte Membrane. Antimicrobial Agents and Chemotherapy, 46(5), 1441–1446. [Link]

-

Păunescu, E., Susplugas, S., Boll, E., Varga, R., Mouray, E., Grosu, I., Grellier, P., & Melnyk, P. (2009). Replacement of the 4′‐Hydroxy Group of Amodiaquine and Amopyroquine by Aromatic and Aliphatic Substituents: Synthesis and Antimalarial Activity. R Discovery. [Link]

-

Wirth, D. F. (1992). Mechanisms of Drug Resistance in Plasmodium falciparum. DTIC. [Link]

-

Hawley, S. R., Bray, P. G., O'Neill, P. M., Park, B. K., & Ward, S. A. (1996). Amodiaquine accumulation in Plasmodium falciparum as a possible explanation for its superior antimalarial activity over chloroquine. Molecular and biochemical parasitology, 80(1), 43–53. [Link]

-

Burrows, J. N., van Huijsduijnen, R. H., Möhrle, J. J., Oeuvray, C., & Wells, T. N. (2017). Antimalarial drug discovery: progress and approaches. Nature reviews. Drug discovery, 16(5), 313–331. [Link]

-

Zhang, W. (2024). Anti-malarial Amodiaquine Analogs: An Over View. Journal of Medicinal Organic Chemistry, 7(4). [Link]

-

McCarthy, J. S., Rückle, T., Elliott, S. L., Ballard, E., Collins, K. A., Marquart, L., Griffin, P., Chalon, S., & Möhrle, J. J. (2020). A Single-Dose Combination Study with the Experimental Antimalarials Artefenomel and DSM265 To Determine Safety and Antimalarial Activity against Blood-Stage Plasmodium falciparum in Healthy Volunteers. Antimicrobial agents and chemotherapy, 64(1), e01371-19. [Link]

-

Inoue, M., Tsutsui, Y., & Morita, M. (2021). Multipurpose Drugs Active Against Both Plasmodium spp. and Microorganisms: Potential Application for New Drug Development. Frontiers in microbiology, 12, 744383. [Link]

-

Singh, S., Kumar, P., & Singh, O. (2023). Drug Development Strategies for Malaria: With the Hope for New Antimalarial Drug Discovery—An Update. Pharmaceuticals, 16(3), 464. [Link]

-

Prudêncio, M. (2006). Antimalarial drugs - host targets (re)visited. Current drug targets, 7(7), 895–909. [Link]

-

Tetteh, J. K. A., et al. (2022). Targeting the Plasmodium falciparum proteome and organelles for potential antimalarial drug candidates. Journal of Parasitic Diseases, 46(3), 617-629. [Link]

-

Wilby, K. J., & Ensom, M. H. H. (2017). Pharmacodynamic Interactions: Clinical Evidence for Combination Therapy, In Vitro Interactions, and In Vivo Interactions. Basicmedical Key. [Link]

-

N/A. (2023). Hydroxychloroquine Interactions. Drugs.com. [Link]

-

Winzeler, E. A. (2020). New targets for antimalarial drug discovery. Current opinion in infectious diseases, 33(6), 461–467. [Link]

-

Wilby, K. J., & Ensom, M. H. H. (2017). Drug Interaction Potential of Antimalarial Drugs Based on Known Metabolic Properties of Antimalarials. Basicmedical Key. [Link]

-

Păunescu, E., Susplugas, S., Boll, E., Varga, R., Mouray, E., Grosu, I., Grellier, P., & Melnyk, P. (2009). Replacement of the 4′‐Hydroxy Group of Amodiaquine and Amopyroquine by Aromatic and Aliphatic Substituents: Synthesis and Antimalarial Activity. ResearchGate. [Link]

-

Geary, T. G., Divo, A. A., & Jensen, J. B. (1983). Stage Specific Actions of Antimalarial Drugs on Plasmodium falciparum in Culture. The Journal of protozoology, 30(4), 628–632. [Link]

-

Khan, T. M., et al. (2020). Potential drug–drug interactions associated with adverse clinical outcomes and abnormal laboratory findings in patients with malaria. Malaria Journal, 19(1), 307. [Link]

-

Li, H., et al. (2022). Identification of antimalarial targets of chloroquine by a combined deconvolution strategy of ABPP and MS-CETSA. Acta Pharmaceutica Sinica B, 12(6), 2736-2747. [Link]

-

Lege-Oguntoye, L., Onyeyili, P. A., & Wambebe, C. (1991). Synergism between Amodiaquine and Its Major Metabolite, Desethylamodiaquine, against Plasmodium falciparum In Vitro. Antimicrobial Agents and Chemotherapy, 35(9), 1913–1915. [Link]

Sources

- 1. Antimalarial 4-aminoquinolines: mode of action and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mode of action of antimalarial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Replacement of the 4'-hydroxy group of amodiaquine and amopyroquine by aromatic and aliphatic substituents: synthesis and antimalarial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Disposition of amopyroquin in rats and rabbits and in vitro activity against Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Introducing New Antimalarial Analogues of Chloroquine and Amodiaquine: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. microbiologyjournal.org [microbiologyjournal.org]

- 10. Haematin (haem) polymerization and its inhibition by quinoline antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Drug Development Strategies for Malaria: With the Hope for New Antimalarial Drug Discovery—An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 12. miguelprudencio.com [miguelprudencio.com]

- 13. Relationship between Antimalarial Drug Activity, Accumulation, and Inhibition of Heme Polymerization in Plasmodium falciparum In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Amodiaquine accumulation in Plasmodium falciparum as a possible explanation for its superior antimalarial activity over chloroquine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Plasmodium falciparum: in vitro interactions of artemisinin with amodiaquine, pyronaridine, and chloroquine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mmv.org [mmv.org]

- 17. Pharmacodynamic interactions of amodiaquine and its major metabolite desethylamodiaquine with artemisinin, quinine and atovaquone in Plasmodium falciparum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Early research and development of Amopyroquine

An In-Depth Technical Guide to the Early Research and Development of Amopyroquine

Foreword

As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of the early-stage research and development of Amopyroquine. This document eschews a rigid template, instead adopting a narrative structure that follows the logical progression of a drug discovery program—from chemical synthesis and mechanistic studies to preclinical and initial clinical evaluation. The focus is on the causality behind experimental choices and the self-validating nature of the described protocols, ensuring a foundation of scientific integrity and trustworthiness.

Introduction: The Rationale for a New 4-Aminoquinoline

The mid-20th century saw the rise of chloroquine as a highly effective and widely used antimalarial drug.[1] However, the emergence and spread of chloroquine-resistant Plasmodium falciparum strains, first reported in the late 1950s, created an urgent need for new therapeutic agents.[1][2] This challenge spurred the investigation of other 4-aminoquinoline compounds. Amopyroquine emerged from this research landscape as an analogue of amodiaquine, another potent 4-aminoquinoline.[2][3] The primary impetus for its development was to identify a compound with a superior efficacy profile, particularly against emerging chloroquine-resistant parasites, and to explore new structure-activity relationships within this critical class of antimalarials.

Chemical Profile and Structure-Activity Relationship (SAR)

Amopyroquine is a Mannich base, structurally similar to amodiaquine.[4] The key distinction lies in the side chain attached to the 4-amino position of the quinoline ring. Specifically, the incorporation of a 3'-pyrrolidinamino group in place of the 3'-diethylamino function found in amodiaquine defines the amopyroquine scaffold.[3] This modification was a deliberate synthetic strategy to probe the impact of the side chain's basicity and steric bulk on antimalarial activity and pharmacokinetic properties.

Chemical Structure

The fundamental structure of Amopyroquine is presented below.

Caption: Chemical structure of Amopyroquine.

Synthesis Overview

The synthesis of amopyroquine and its analogues generally follows established protocols for 4-aminoquinolines.[3][5] A common approach involves the substitution of 4,7-dichloroquinoline with the appropriate aminophenol side chain.[6] Subsequent modifications, such as Suzuki-Miyaura cross-coupling reactions, have been employed to replace the 4'-hydroxy group with various hydrophobic substituents to probe the structure-activity relationship and mitigate potential toxicity associated with the 4-aminophenol motif.[5][7]

Core Structure-Activity Relationship Insights

Early research into amopyroquine and related compounds focused on understanding how structural modifications influenced antimalarial potency. Key findings include:

-

The 4'-Hydroxy Group: While crucial for the activity of amodiaquine, studies on amopyroquine derivatives demonstrated that the 4'-hydroxy function could be successfully replaced by various amino or even hydrophobic alkyl and aryl groups while retaining potent antimalarial activity in the low nanomolar range.[3][5] This indicated that the hydrogen-bonding capability of the hydroxyl group was not an absolute requirement for efficacy.

-

The Quinoline Core: As with other drugs in its class, the 7-chloro-4-aminoquinoline core is essential for activity.[8]

-

The Aliphatic Side Chain: The nature of the terminal amino group on the side chain is critical. The pyrrolidine ring in amopyroquine represents a successful modification of the diethylamino group in amodiaquine, demonstrating that alterations in this region can modulate activity and potentially overcome resistance mechanisms.[3]

Mechanism of Action: Interference with Heme Detoxification

Like other 4-aminoquinoline antimalarials, the primary mechanism of action for Amopyroquine is the inhibition of the parasite's heme detoxification pathway.[3][9]

Inside the host red blood cell, the malaria parasite digests hemoglobin as a source of amino acids. This process releases large quantities of free heme (ferriprotoporphyrin IX), which is highly toxic to the parasite as it can generate reactive oxygen species and destabilize membranes.[9] To protect itself, the parasite polymerizes the toxic heme into an inert, crystalline pigment called hemozoin (or β-hematin).[3][9]

Amopyroquine, being a weak base, is thought to accumulate in the acidic food vacuole of the parasite. There, it binds to free heme, forming a complex that prevents the heme from being polymerized into hemozoin. The accumulation of this drug-heme complex leads to oxidative stress and membrane damage, ultimately killing the parasite.[9] Studies have confirmed the ability of amopyroquine analogues to inhibit β-hematin formation, supporting this proposed mechanism.[3]

Caption: Proposed mechanism of action for Amopyroquine.

Preclinical Development

The preclinical phase for Amopyroquine involved extensive in vitro and in vivo studies to characterize its efficacy, pharmacokinetic profile, and metabolism.

In Vitro Efficacy

Amopyroquine demonstrated potent activity against both chloroquine-susceptible (CQS) and chloroquine-resistant (CQR) strains of P. falciparum.[10] Its efficacy was often found to be superior to that of chloroquine and monodesethylamodiaquine (the active metabolite of amodiaquine), particularly against resistant strains.[10] However, a degree of in vitro cross-resistance with chloroquine was observed, as evidenced by a significant positive correlation between the IC50 values for the two drugs against various African isolates.[11]

Table 1: Comparative In Vitro Activity (IC50) of Amopyroquine and Other Antimalarials

| Compound | P. falciparum Strain(s) | Mean IC50 (nM) | Reference(s) |

|---|---|---|---|

| Amopyroquine | CQS African Isolates (n=24) | 16.1 | [11] |

| CQR African Isolates (n=38) | 18.9 | [11] | |

| Monodesethylamodiaquine | CQS African Isolates (n=24) | 28.2 | [11] |

| CQR African Isolates (n=38) | 74.8 | [11] | |

| Amodiaquine | Senegal Isolates (n=161) | 12.0 | [4][12] |